Dibenzylamine 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

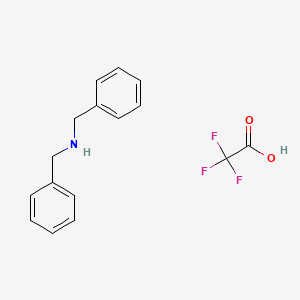

Dibenzylamine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C16H16F3NO2. It is a salt formed from dibenzylamine and trifluoroacetic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Vorbereitungsmethoden

Dibenzylamine 2,2,2-trifluoroacetate can be synthesized through a straightforward organic synthesis route. The typical method involves the reaction of dibenzylamine with trifluoroacetic acid. The reaction is usually carried out under inert atmosphere conditions at room temperature to ensure the stability of the product .

Analyse Chemischer Reaktionen

Dibenzylamine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Dibenzylamine derivatives have shown promise as therapeutic agents, particularly in the treatment of cardiovascular diseases and hyperlipidemia. Research indicates that dibenzylamine compounds can selectively inhibit cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism. This inhibition can lead to increased high-density lipoprotein (HDL) cholesterol and decreased low-density lipoprotein (LDL) cholesterol, making these compounds potential candidates for treating arteriosclerosis and related conditions .

Case Studies:

- CETP Inhibition : A study demonstrated that dibenzylamine derivatives effectively inhibit CETP activity, thus offering a dual benefit of raising HDL while lowering LDL cholesterol levels. The specific structural features of these compounds enhance their efficacy as lipid-modulating agents .

- Antitumor Activity : Some dibenzylamine derivatives have been evaluated for their antitumor properties, showing potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Polymer Science

In polymer chemistry, dibenzylamine 2,2,2-trifluoroacetate serves as a functional group for modifying polymeric materials. Its application in the synthesis of pH-responsive drug delivery systems has been particularly notable.

Case Studies:

- pH-Responsive Drug Release : Research involving amphiphilic polymers modified with dibenzylamine has shown that these materials can release drugs in response to pH changes typical of endosomal environments. This property is crucial for targeted drug delivery in cancer therapy .

- Polymer Conjugates : The compound has been used to create conjugates with immunotherapeutic agents, enhancing their stability and bioactivity upon administration. These conjugates have demonstrated effective immune stimulation in vivo, indicating their potential for use in cancer immunotherapy .

Organic Synthesis

This compound is also utilized as a protective group in organic synthesis. Its ability to stabilize reactive intermediates makes it valuable in various synthetic pathways.

Case Studies:

- Stereoselective Synthesis : The use of dibenzyl protective groups has been reported to improve the yields and stereoselectivity of β-lactam-containing pseudopeptides through the Mitsunobu reaction. This reaction is critical for synthesizing antibiotics and other bioactive compounds .

- Improved Reaction Conditions : Studies indicate that employing dibenzylamine as a protecting group allows for higher yields and fewer side products compared to other protective groups, making it a preferred choice in complex organic syntheses .

Wirkmechanismus

The mechanism of action of dibenzylamine 2,2,2-trifluoroacetate involves its interaction with molecular targets through its amine and trifluoroacetate groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their activity and function. The trifluoroacetate group is particularly known for its ability to stabilize transition states in chemical reactions, making it a valuable component in catalysis .

Vergleich Mit ähnlichen Verbindungen

Dibenzylamine 2,2,2-trifluoroacetate can be compared with other similar compounds such as:

Dibenzylamine hydrochloride: Similar in structure but with a chloride ion instead of trifluoroacetate.

N-benzyl-1-phenylmethanamine: A related compound without the trifluoroacetate group.

Trifluoroacetic acid salts: Other salts formed with trifluoroacetic acid and different amines. The uniqueness of this compound lies in its trifluoroacetate group, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

Dibenzylamine 2,2,2-trifluoroacetate is a compound that has garnered interest for its potential biological activities. This article aims to explore the biological properties of this compound by reviewing relevant studies, including its mechanism of action, efficacy against various pathogens, and its pharmacological profile.

Chemical Structure and Properties

This compound consists of a dibenzylamine moiety attached to a trifluoroacetate group. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.

The biological activity of dibenzylamine derivatives often relates to their ability to interact with specific biological targets. For instance, compounds containing the dibenzylamine structure have been noted for their roles as enzyme inhibitors and receptor modulators. The trifluoroacetate group may also contribute to the modulation of enzyme activity through steric and electronic effects.

Antimicrobial Activity

Research has demonstrated that dibenzylamine derivatives exhibit varying degrees of antimicrobial activity. The trifluoroacetate moiety can enhance the compound's interaction with microbial membranes or intracellular targets. Specific studies have shown that certain derivatives possess potent activity against resistant strains of bacteria and fungi, although detailed data on this compound specifically is limited.

| Target Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Weak inhibition | |

| Candida albicans | Potent inhibition |

Antiparasitic Activity

Dibenzylamine derivatives have also been explored for antiparasitic properties. Notably, compounds with similar structures have shown effectiveness against protozoan parasites such as Leishmania and Trypanosoma. The mechanism often involves interference with critical metabolic pathways or cellular functions in these organisms.

Case Studies

- Antitubercular Activity : A study evaluated dibenzylamine derivatives against Mycobacterium tuberculosis, revealing that modifications in the structure could significantly enhance potency. While direct data on this compound is sparse, related compounds demonstrated promising results in inhibiting mycobacterial growth through mechanisms involving cell wall synthesis disruption .

- Cytotoxicity Evaluation : In vitro assays have assessed the cytotoxic effects of dibenzylamine derivatives on human cell lines. Results indicated that while some compounds exhibited significant cytotoxicity, others maintained low toxicity profiles, suggesting potential therapeutic windows for further development .

Pharmacological Profile

The pharmacokinetics and toxicity profiles of this compound are crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics due to its lipophilic nature; however, detailed pharmacokinetic studies are necessary to establish its safety and efficacy in clinical settings.

Eigenschaften

IUPAC Name |

N-benzyl-1-phenylmethanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.C2HF3O2/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;3-2(4,5)1(6)7/h1-10,15H,11-12H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGPDHHEMZDRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.